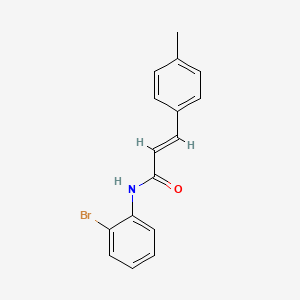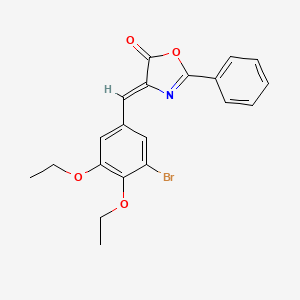![molecular formula C16H18N2O4 B5875962 1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)
1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as barbituric acid derivative, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects on the body. In
Aplicaciones Científicas De Investigación
1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of neuroscience. This compound has been found to have anxiolytic and sedative effects on the central nervous system. It has also been studied for its potential as an anticonvulsant and analgesic agent.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to act on the GABA-A receptor in the brain. This receptor is responsible for regulating the activity of the central nervous system. By binding to this receptor, the compound is able to enhance the inhibitory effects of GABA, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been shown to reduce anxiety and induce sleep in animal models. It has also been found to have anticonvulsant and analgesic effects. Additionally, this compound has been studied for its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its ability to induce anxiolytic and sedative effects in animal models. This makes it a useful tool for studying the central nervous system and its regulation. However, one of the limitations of using this compound is its potential for toxicity. High doses of this compound have been found to be toxic to the liver and kidneys.
Direcciones Futuras
There are several future directions for research on 1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is in the development of new drugs based on the structure of this compound. Another area of research is in the study of the potential anti-inflammatory effects of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for toxicity.
Métodos De Síntesis
1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is synthesized through a specific method. The synthesis involves the reaction between cyclohexylamine and diethyl malonate in the presence of sodium ethoxide. The resulting product is then reacted with acetic anhydride and 5-methyl-2-furaldehyde to form the final product. This synthesis method has been widely used in various scientific research applications.
Propiedades
IUPAC Name |
(5Z)-1-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-7-8-12(22-10)9-13-14(19)17-16(21)18(15(13)20)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,19,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEZDEWIFUSBBL-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)NC(=O)N(C2=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5875879.png)


![N'-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5875904.png)
![4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5875906.png)
![4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5875913.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-furohydrazide](/img/structure/B5875930.png)


![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)

![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)
